molecular formula C18H19N5O2S3 B2669750 4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392299-72-8

4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Katalognummer: B2669750
CAS-Nummer: 392299-72-8
Molekulargewicht: 433.56
InChI-Schlüssel: JEZIJSVVKQDLTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-Butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a tert-butyl group at the para position of the benzamide. The thioether linkage at position 5 connects a 2-oxoethyl moiety functionalized with a thiazol-2-ylamino group. This structure combines lipophilic (tert-butyl), hydrogen-bonding (amide, thiazole), and π-conjugated (benzamide, thiadiazole) elements, making it a candidate for diverse biological interactions, including enzyme inhibition or receptor modulation .

Eigenschaften

IUPAC Name

4-tert-butyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S3/c1-18(2,3)12-6-4-11(5-7-12)14(25)21-16-22-23-17(28-16)27-10-13(24)20-15-19-8-9-26-15/h4-9H,10H2,1-3H3,(H,19,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZIJSVVKQDLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Attachment of the Thiazole Moiety: The thiazole ring is introduced through a condensation reaction between a thioamide and a haloketone.

    Coupling with Benzamide: The final step involves coupling the thiadiazole-thiazole intermediate with 4-(tert-butyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazole rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a complex structure that includes a benzamide core linked to a thiazole and thiadiazole moiety. The presence of the tert-butyl group enhances its lipophilicity, which can influence its bioavailability and interaction with biological targets. The thiazole and thiadiazole rings are known for their roles in various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing thiadiazole and thiazole derivatives exhibit significant anticancer activity. For instance, the compound has been shown to induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival. In vitro assays demonstrated that 4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide effectively inhibits the growth of various cancer cell lines, suggesting its potential as a lead compound for cancer therapy .

Antimicrobial Activity

The compound also displays promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In laboratory tests, it was found to inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with protein synthesis .

Therapeutic Applications

Given its biological profile, 4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide holds potential for several therapeutic applications:

  • Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for development into an anticancer drug. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.
  • Antimicrobial Agent : Its effectiveness against bacterial strains suggests possible use in treating bacterial infections, particularly those resistant to conventional antibiotics.
  • Drug Development : The structural diversity of this compound allows for modifications that could enhance its pharmacological properties. Researchers are exploring analogs that may improve potency and selectivity against specific targets .

Case Studies

Several case studies have highlighted the efficacy of similar compounds within its class:

  • Case Study 1 : A study investigated a series of thiazole derivatives for their anticancer properties. Compounds exhibiting structural similarities to 4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide showed promising results in inhibiting tumor growth in xenograft models .
  • Case Study 2 : Another research focused on the antimicrobial efficacy of thiadiazole derivatives against multi-drug resistant strains. The findings indicated that modifications to the thiazole ring could enhance activity against resistant bacteria .

Wirkmechanismus

The mechanism of action of 4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiadiazole rings can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to inhibition of enzyme function or alteration of receptor signaling pathways, contributing to its biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Variations and Properties

Compound Name Core Structure R₁ (Benzamide Substituent) R₂ (Thiadiazole Substituent) Biological Activity/Notes
4-(tert-Butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Target) 1,3,4-Thiadiazole 4-tert-butyl 2-oxoethyl-thiazol-2-ylamino Potential acetylcholinesterase inhibition
4-Nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole 4-nitro 2-oxoethyl-thiazol-2-ylamino Enhanced electron-withdrawing effects; higher reactivity
4-tert-Butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 4-tert-butyl 4-fluorobenzyl Increased lipophilicity; antimicrobial potential
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-Thiadiazole H Ethoxy Intermediate for cytosine analogs; planar structure

Key Observations:

  • Electron-Donating vs.
  • Thioether vs. Alkoxy/Aryl Substituents: The thioether-linked thiazol-2-ylamino group in the target compound introduces hydrogen-bonding capacity absent in ethoxy () or 4-fluorobenzyl () derivatives, which may influence acetylcholinesterase inhibition .

Acetylcholinesterase (AChE) Inhibition:

  • Target Compound : The 1,3,4-thiadiazole-thiazole framework aligns with AChE inhibitors reported in , where similar derivatives showed IC₅₀ values in the micromolar range. The tert-butyl group may enhance blood-brain barrier penetration .
  • Nitro-Substituted Analogue () : The nitro group’s electron-withdrawing nature could reduce binding affinity compared to the tert-butyl group due to decreased π-π stacking with aromatic residues in AChE .

Antioxidant Activity:

  • Thiadiazole derivatives with aryl substituents (e.g., ) exhibit radical scavenging activity via sulfur and nitrogen heteroatoms. The target compound’s thiazole-thiadiazole system may synergize antioxidant effects, though specific data are lacking .

Biologische Aktivität

The compound 4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes:

  • A benzamide moiety.
  • A thiadiazole ring.
  • A thiazole derivative.
  • A tert-butyl group, which enhances lipophilicity and may influence biological interactions.

Anticancer Properties

Recent studies have indicated that compounds containing thiazole and thiadiazole rings exhibit significant anticancer activity. For instance, derivatives similar to the compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism
Thiazole derivativeBreast Cancer10Apoptosis induction
Thiadiazole derivativeLung Cancer15Cell cycle arrest

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties against a range of pathogens. The presence of sulfur-containing groups is believed to enhance their efficacy against bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression. For example, thiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes.

Case Studies

  • Study on Anticancer Activity
    • In a study published in Journal of Medicinal Chemistry, a series of thiazole and thiadiazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with a similar backbone to 4-(tert-butyl)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibited promising anticancer effects against MCF-7 breast cancer cells, with IC50 values ranging from 5 to 20 µM depending on the specific substitutions on the thiadiazole ring .
  • Antimicrobial Efficacy
    • Another study explored the antimicrobial properties of thiazole derivatives against various bacterial strains. The results showed that certain derivatives had significant activity against resistant strains of E. coli and S. aureus, suggesting that modifications in the thiazole ring could enhance antibacterial potency .

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., acetone, DMF) improve solubility of intermediates.
  • Catalyst/base : Anhydrous K₂CO₃ enhances nucleophilic substitution in thioether formation .
  • Reaction time : Prolonged reflux (≥3 hours) ensures complete substitution but may risk decomposition.

Table 1 : Optimization Parameters from Literature

StepSolventBase/CatalystTemperatureYield RangeReference
Thioether formationAcetoneK₂CO₃Reflux60–75%
Amide couplingPyridineNoneRT70–85%

Which analytical techniques are critical for confirming the structure of this compound post-synthesis?

Level : Basic

Methodological Answer :
A multi-technique approach ensures structural validation:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm tert-butyl (δ ~1.3 ppm for CH₃), thiazole (δ 7.2–8.5 ppm for aromatic protons), and amide (δ ~10 ppm for NH) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., thiadiazole-thioether linkage).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves bond angles and hydrogen-bonding networks (e.g., N—H⋯N interactions in thiadiazole-thiazole systems) .

Quality Control : HPLC purity >95% (C18 column, acetonitrile/water gradient) is recommended for biological testing .

How can reaction conditions be optimized to improve the yield of the thiadiazole-thioether linkage?

Level : Advanced

Methodological Answer :
Key strategies include:

  • Solvent Screening : Replace acetone with DMF or THF to enhance solubility of hydrophobic intermediates. Evidence shows DMF increases yields by 15% in analogous thioether syntheses .
  • Catalyst Addition : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .
  • Temperature Control : Microwave-assisted synthesis (80°C, 30 minutes) reduces reaction time and improves regioselectivity .

Case Study : In a similar thiadiazole-thioether system, substituting K₂CO₃ with Cs₂CO₃ increased yield from 65% to 82% due to enhanced basicity .

What in vitro models are suitable for assessing the antitumor potential of this compound?

Level : Advanced

Q. Methodological Answer :

  • Cell Lines : Use panels of cancer cell lines (e.g., MCF-7, HepG2, A549) to evaluate broad-spectrum activity. Compare IC₅₀ values with positive controls (e.g., cisplatin) .
  • Mechanistic Assays :
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
    • Cell Cycle : PI staining and DNA content analysis (G1/S arrest suggests CDK inhibition) .
  • Target Engagement : Molecular docking (e.g., AutoDock Vina) to predict binding to kinases or tubulin. For example, hydrogen bonding with His296 in EGFR was critical for activity in a thiazole analogue .

Table 2 : Antitumor Data from Analogues

CompoundCell LineIC₅₀ (µM)MechanismReference
4-tert-butyl thiazolMCF-72.1Apoptosis induction
Thiadiazole-benzamideHepG25.8G1/S arrest

How can researchers resolve discrepancies in biological activity data across studies?

Level : Advanced

Q. Methodological Answer :

  • Verify Assay Conditions :
    • Cell Culture : Ensure consistent passage numbers, serum concentrations, and incubation times (e.g., 48h vs. 72h exposure impacts IC₅₀) .
    • Compound Purity : Confirm purity via HPLC; impurities >5% may skew results .
  • Orthogonal Assays : Use both MTT and colony formation assays to cross-validate cytotoxicity .
  • Structural Confirmation : Re-examine NMR and X-ray data to rule out polymorphic or tautomeric forms affecting activity .

Example : A study reported conflicting IC₅₀ values (2.1 µM vs. 8.3 µM) for a thiazole analogue in MCF-7 cells. The discrepancy was traced to differences in DMSO concentration (0.1% vs. 1%), which altered compound solubility .

What purification methods are effective for isolating this compound?

Level : Basic

Q. Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1) to remove unreacted starting materials. Yields >90% purity after two cycles .
  • Column Chromatography : Silica gel (hexane/ethyl acetate gradient) separates thiadiazole derivatives with Rf ≈ 0.3–0.5 .
  • Washing Steps : Post-synthesis, wash with 10% NaHCO₃ to remove acidic byproducts, followed by water to eliminate salts .

Note : For hygroscopic intermediates, use anhydrous MgSO₄ during drying to prevent decomposition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.